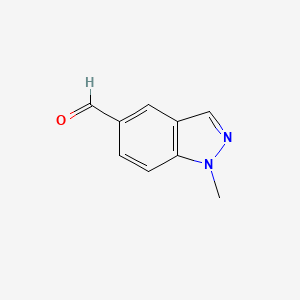

1-methyl-1H-indazole-5-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methylindazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-11-9-3-2-7(6-12)4-8(9)5-10-11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKVDMQHGNSYFAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C=O)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90653302 | |

| Record name | 1-Methyl-1H-indazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872607-89-1 | |

| Record name | 1-Methyl-1H-indazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-1H-indazole-5-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Preamble: The Strategic Importance of 1-methyl-1H-indazole-5-carbaldehyde

An In-depth Technical Guide to the Structural Analysis of 1-methyl-1H-indazole-5-carbaldehyde

In the landscape of modern medicinal chemistry, the indazole scaffold is a privileged structure, serving as the core of numerous therapeutic agents, from kinase inhibitors in oncology to anti-inflammatory drugs.[1][2] this compound (Molecular Formula: C₉H₈N₂O, Molecular Weight: 160.17 g/mol ) represents a critical and versatile building block within this chemical class.[3][4] Its strategic placement of a reactive aldehyde group at the C5 position, combined with the N1-methylation that removes tautomeric ambiguity, makes it an invaluable intermediate for library synthesis and lead optimization in drug discovery programs.[3][5]

This guide provides a comprehensive, technically-grounded framework for the definitive structural analysis of this molecule. We will move beyond mere data reporting to explore the causality behind experimental choices, establishing a self-validating analytical workflow essential for regulatory submission and intellectual property protection. The methodologies detailed herein are designed to provide an unambiguous confirmation of identity, purity, and structure.

Foundational Confirmation: Synthesis and High-Resolution Mass Spectrometry (HRMS)

Prior to in-depth structural elucidation, the target molecule must be synthesized and its elemental composition unequivocally confirmed. The N1-methylation is a key synthetic step, typically achieved by reacting 1H-indazole-5-carbaldehyde with a methylating agent like methyl iodide or dimethyl sulfate under basic conditions.

Causality: Why start with HRMS? Following synthesis and purification, HRMS (specifically, using a Time-of-Flight or Orbitrap analyzer) is the most direct and sensitive method to confirm that the desired molecular formula has been achieved. It provides a highly accurate mass measurement (typically to within 5 ppm), which is crucial for distinguishing between isomers and other potential impurities. Electrospray Ionization (ESI) is chosen as a soft ionization technique that minimizes fragmentation and preserves the molecular ion for accurate mass measurement.

Experimental Protocol: ESI-TOF HRMS

-

Sample Preparation: Prepare a dilute solution of the purified compound (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Calibrate the ESI-TOF mass spectrometer using a known standard immediately prior to analysis.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire data in positive ion mode, scanning a mass range that includes the expected molecular ion (e.g., m/z 100-500).

-

Analysis: Determine the exact mass of the most abundant ion and compare it to the theoretical mass calculated for the protonated molecule, [C₉H₈N₂O + H]⁺.

Data Presentation: Predicted HRMS Data

| Adduct | Molecular Formula | Theoretical m/z |

| [M+H]⁺ | C₉H₉N₂O⁺ | 161.07094 |

| [M+Na]⁺ | C₉H₈N₂ONa⁺ | 183.05288 |

| [M+K]⁺ | C₉H₈N₂OK⁺ | 199.02682 |

| (Data derived from theoretical calculations)[6] |

A measured mass of 161.0709 (± 0.0008) would confirm the elemental composition.

Visualization: Proposed MS/MS Fragmentation Workflow

Tandem mass spectrometry (MS/MS) can further validate the structure by inducing fragmentation. The following diagram illustrates the expected fragmentation pathway for the [M+H]⁺ ion.

Caption: Key fragmentation pathways for this compound.

Definitive Structural Elucidation: Multinuclear NMR Spectroscopy

NMR is the cornerstone of structural analysis, providing detailed information about the carbon-hydrogen framework and connectivity. A suite of 1D and 2D experiments is required for an unassailable assignment.

Causality: Why a full suite of NMR experiments? While a simple ¹H NMR can suggest the structure, it cannot definitively prove the substitution pattern or the location of the N-methyl group. 2D experiments like HSQC and HMBC are critical as they provide through-bond correlation data, creating a self-validating system where every atom's position is confirmed by its neighbors. DMSO-d₆ is often a preferred solvent for indazole derivatives due to its excellent solubilizing power and the positioning of its residual peak.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆).

-

¹H NMR: Acquire a quantitative ¹H spectrum to observe proton chemical shifts, multiplicities (splitting patterns), and integrations.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum (e.g., using APT or DEPT-135) to identify all unique carbon environments.

-

2D COSY: Acquire a Correlation Spectroscopy experiment to identify proton-proton spin coupling networks, primarily within the aromatic ring.

-

2D HSQC: Acquire a Heteronuclear Single Quantum Coherence spectrum to correlate each proton directly to its attached carbon atom.

-

2D HMBC: Acquire a Heteronuclear Multiple Bond Correlation spectrum. This is the most critical experiment for confirming the overall structure, as it reveals 2- and 3-bond correlations between protons and carbons.

Data Presentation: Predicted NMR Assignments (in DMSO-d₆)

Table 1: Predicted ¹H NMR Data

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Key HMBC Correlations |

|---|---|---|---|---|

| H-aldehyde (-CHO) | 10.10 | s | 1H | C5, C4, C6 |

| H3 | 8.30 | s | 1H | C9, C4, C8 |

| H4 | 8.25 | d | 1H | C5, C6, C9, C8 |

| H6 | 7.90 | dd | 1H | C5, C4, C8 |

| H7 | 7.80 | d | 1H | C8, C9, C5 |

| N-CH₃ | 4.10 | s | 3H | C3, C8 |

Table 2: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted δ (ppm) | Type |

|---|---|---|

| C=O (aldehyde) | 193.0 | C=O |

| C8 | 141.0 | Cq |

| C6 | 129.5 | CH |

| C5 | 128.0 | Cq |

| C4 | 125.0 | CH |

| C9 | 124.0 | Cq |

| C7 | 111.0 | CH |

| C3 | 136.0 | CH |

| N-CH₃ | 35.0 | CH₃ |

Note: Chemical shifts are predictive and based on analysis of similar indazole structures.[1][7] Actual experimental values are required for definitive confirmation.

Visualization: Key HMBC Correlations for Structural Confirmation

The following diagram highlights the two most crucial HMBC correlations that lock in the isomer identity: the correlation from the N-methyl protons to C3 and C8 confirms the N1 position, and the correlation from the aldehyde proton to C5 confirms its position.

Caption: Critical HMBC correlations confirming the N1-methyl and C5-carbaldehyde positions.

Functional Group Verification: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups, serving as a complementary technique to NMR and MS.

Causality: The primary utility of IR spectroscopy in this context is the unambiguous identification of the aldehyde C=O stretch. This is a strong, sharp absorbance in a relatively clean region of the spectrum, providing immediate evidence of the aldehyde's presence. Attenuated Total Reflectance (ATR) is the preferred modern method as it requires minimal sample preparation and is highly reproducible.

Experimental Protocol: ATR-FTIR

-

Background Scan: Clean the ATR crystal (typically diamond or germanium) and record a background spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the crystal and apply pressure to ensure good contact.

-

Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands and compare them to known frequencies for specific functional groups.

Data Presentation: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2980-2880 | Medium-Weak | Aliphatic (N-CH₃) C-H Stretch |

| ~2850 & ~2750 | Weak | Aldehyde C-H Stretch (Fermi doublet) |

| ~1700-1680 | Strong, Sharp | Aldehyde C=O Stretch |

| ~1620-1450 | Medium-Strong | Aromatic C=C and C=N Ring Stretches |

| (Data based on typical frequencies for these functional groups)[8] |

Ultimate Confirmation: Single-Crystal X-ray Crystallography

For a molecule intended for pharmaceutical development, obtaining a single-crystal X-ray structure is the gold standard. It provides an absolute, three-dimensional map of the molecule in the solid state.

Causality: While the combination of HRMS and NMR provides incontrovertible proof of the chemical structure and connectivity, X-ray crystallography goes further. It reveals precise bond lengths, bond angles, and the planarity of the bicyclic system. Crucially, it also elucidates the intermolecular packing forces (e.g., π-stacking, C-H···O interactions) in the crystal lattice, which can influence critical solid-state properties like solubility and stability.

Experimental Workflow: From Powder to Structure

Caption: Standard workflow for single-crystal X-ray crystallographic analysis.

Conclusion

The structural characterization of this compound is a multi-faceted process where each analytical technique provides a unique and complementary piece of the puzzle. The workflow begins with HRMS to confirm the elemental formula, proceeds to a comprehensive suite of 1D and 2D NMR experiments to map the precise atomic connectivity, and is supported by IR spectroscopy for functional group confirmation. For ultimate structural proof and solid-state understanding, single-crystal X-ray crystallography is indispensable. Following this rigorous, self-validating pathway ensures the highest degree of scientific integrity for researchers and drug development professionals utilizing this valuable chemical intermediate.

References

-

J&K Scientific LLC. (n.d.). 1H-Indazole-5-carbaldehyde | 253801-04-6. Retrieved from [Link]

-

Shaikh, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-methyl-1h-indazole-5-carboxaldehyde (C9H8N2O). Retrieved from [Link]

-

Ternon, E., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. DOI:10.1039/C8RA01546E. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methyl-1H-indazole-3-carboxaldehyde. Retrieved from [Link]

-

NIST. (n.d.). 1H-Imidazole-2-carboxaldehyde, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Chem-Tools. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Indazole-5-carboxaldehyde. Retrieved from [Link]

-

Chen, C-Y., et al. (2014). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Journal of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (2017). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

-

NIST. (n.d.). 1H-Imidazole, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institutes of Health (NIH). (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

-

Semantic Scholar. (2006). An infrared spectroscopic study of protonated and cationic indazole. Retrieved from [Link]

-

ResearchGate. (2022). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). Retrieved from [Link]

-

PubChem. (n.d.). Methyl 1H-indazole-5-carboxylate. Retrieved from [Link]

-

National Institutes of Health (NIH). (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from [Link]

Sources

- 1. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 1-Methyl-1H-indazole-3-carboxaldehyde | C9H8N2O | CID 7164545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. PubChemLite - 1-methyl-1h-indazole-5-carboxaldehyde (C9H8N2O) [pubchemlite.lcsb.uni.lu]

- 7. rsc.org [rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to 1-Methyl-1H-indazole-5-carbaldehyde: A Pivotal Intermediate in Modern Drug Discovery

This guide offers an in-depth exploration of 1-methyl-1H-indazole-5-carbaldehyde (CAS No. 872607-89-1), a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. We will delve into its chemical properties, synthesis, reactivity, and critical applications, with a particular focus on its role in the development of targeted cancer therapies. This document is intended for researchers, medicinal chemists, and process development scientists engaged in drug discovery and synthesis.

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its presence in numerous biologically active compounds.[1][2][3] Its unique bicyclic structure, composed of fused benzene and pyrazole rings, allows it to serve as a versatile pharmacophore capable of engaging with a wide array of biological targets.[1][2] Derivatives of indazole have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, antibacterial, and potent antitumor properties.[1][2][4]

This compound emerges as a particularly valuable derivative. The methylation at the N-1 position stabilizes one of the principal tautomeric forms of the indazole ring, providing a defined and predictable point of molecular architecture.[5] The aldehyde functional group at the C-5 position offers a reactive handle for a multitude of chemical transformations, making it an essential intermediate for constructing more complex and potent drug candidates.[6][7] Its primary application lies in serving as a key building block for advanced pharmaceutical ingredients (APIs), most notably in the field of oncology.[6][8]

Physicochemical and Safety Data

A comprehensive understanding of a compound's physical properties and safety profile is paramount for its effective and safe utilization in a research and development setting.

Key Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 872607-89-1 | [6][8][9] |

| Molecular Formula | C₉H₈N₂O | [6][10] |

| Molecular Weight | 160.18 g/mol | |

| Appearance | Yellow to pale yellow solid | [6][11] |

| Purity | Typically ≥95% to ≥98% (HPLC) | [6][8][12] |

| Boiling Point | 311.8 °C at 760 mmHg | |

| Storage Conditions | Store at 0-8°C, preferably under an inert atmosphere (e.g., nitrogen) | [6] |

Safety and Handling

Based on aggregated GHS data, this compound is classified with the following hazards. Laboratory personnel should adhere to standard safety protocols when handling this compound.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements:

-

Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/eye protection/face protection).[13]

-

Response: P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[14][15]

-

Storage: Store in a well-ventilated place. Keep container tightly closed.[14][15]

-

Standard laboratory practice dictates handling this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16]

Synthesis and Reaction Pathways

The synthesis of this compound can be approached through several routes. A common strategy involves the functionalization of a pre-formed indazole core.

General Synthetic Workflow

A logical synthetic approach involves the N-methylation of a suitable indazole precursor, such as 1H-indazole-5-carbonitrile or a protected 5-formyl-1H-indazole, followed by conversion or deprotection to yield the final aldehyde. The aldehyde group itself can be introduced via formylation of 1-methyl-1H-indazole. The choice of route often depends on the availability of starting materials and scalability requirements.

Below is a conceptual workflow illustrating a potential synthetic pathway.

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 8. This compound, CasNo.872607-89-1 Nanjing Zhiyan Pharmaceutical Technology Co. Ltd. China (Mainland) [zhiyan1.lookchem.com]

- 9. CAS Database 1-(4-aminophenyl)-2,3-dihydro-1,3,3-trimethyl-1H-inden-5-amine,54628-89-6,2,6-Dibromo-4-tert-butylaniline,10546-67-5,this compound,872607-89-1,TRI-TERT-BUTYLPHOSPHONIUM TETRAPHENYLBORATE,131322-08-2, [chemicalbook.com]

- 10. 1-Methyl-1H-indazole-3-carboxaldehyde | C9H8N2O | CID 7164545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemimpex.com [chemimpex.com]

- 12. biozol.de [biozol.de]

- 13. tcichemicals.com [tcichemicals.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. angenechemical.com [angenechemical.com]

Whitepaper: A Strategic Approach to the Synthesis of 1-Methyl-1H-indazole-5-carbaldehyde from Indole Precursors

An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1H-indazole-5-carbaldehyde is a versatile molecular scaffold and a crucial intermediate in the synthesis of pharmacologically active compounds, particularly in the development of kinase inhibitors for oncology.[1][2] This guide provides a comprehensive technical overview of a robust synthetic strategy that begins with readily available indole precursors. The core of this strategy lies in the nitrosative ring expansion of the indole's pyrrole ring to form the indazole nucleus. We will provide a detailed mechanistic exploration of this transformation, a field-proven experimental protocol optimized to maximize yield and minimize side reactions, and a proposed multi-step pathway to functionalize the resulting indazole intermediate to achieve the target molecule. This document is designed to bridge foundational chemical principles with practical, actionable insights for professionals in synthetic and medicinal chemistry.

Introduction: The Strategic Value of the Indazole Scaffold

In the landscape of medicinal chemistry, the indazole ring system is recognized as a "privileged scaffold." Its rigid, bicyclic structure and ability to act as a bioisostere of the native indole nucleus allow it to form potent and selective hydrogen bonds within the active sites of proteins.[3][4] This has led to the successful development of numerous FDA-approved drugs, including the kinase inhibitors Axitinib and Pazopanib.[3] The target of this guide, this compound, serves as a pivotal building block, with the aldehyde group providing a reactive handle for diverse chemical elaborations, and the N1-methyl group often enhancing metabolic stability and modulating binding affinity.

Transforming an indole into an indazole is a powerful and elegant strategy in heterocyclic chemistry.[3] This guide focuses on the most effective method for this conversion: a nitrosative rearrangement that cleaves and reconstructs the indole core to generate the desired indazole framework.

Core Transformation: Nitrosative Rearrangement of Indoles

The conversion of an indole to an indazole-3-carboxaldehyde via nitrosation is a multi-step process first described by Büchi and later optimized to overcome significant challenges.[5] This reaction provides the foundational step for building the target molecule from an indole precursor.

Mechanistic Deep Dive

The reaction proceeds through a cascade of well-defined intermediates. Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions. The entire process is initiated by the in-situ formation of a nitrosating agent, typically from sodium nitrite (NaNO₂) and a mineral acid like HCl.

-

C3-Nitrosation: The electron-rich C3 position of the indole ring undergoes electrophilic attack by the nitrosating agent to form a 3-nitrosoindole intermediate.

-

Tautomerization: The 3-nitrosoindole rapidly tautomerizes to its more stable oxime isomer.

-

Nucleophilic Attack & Ring Opening: The oxime intermediate is susceptible to nucleophilic attack. In an aqueous acidic medium, a water molecule attacks the C2 position of the indole ring. This crucial step triggers the cleavage of the C2-N1 bond, opening the five-membered pyrrole ring to form a ring-opened intermediate.

-

Ring Closure: The terminal nitrogen atom of the newly formed intermediate then attacks the ortho-carbon of the benzene ring, displacing the oxime group and forming the six-membered pyrazole ring of the indazole system. This intramolecular cyclization yields the final 1H-indazole-3-carboxaldehyde product.[3][5]

Caption: Mechanism of Indole to Indazole-3-carboxaldehyde Conversion.

Overcoming Key Challenges: The Dimerization Side Reaction

The primary challenge with this reaction, especially when using electron-rich indoles, is the formation of deep red-colored dimeric side products.[5] This occurs when a second, unreacted indole molecule (acting as a nucleophile) attacks the oxime intermediate before the water molecule can. This competitive reaction pathway significantly reduces the yield of the desired indazole.

The Field-Proven Solution: Reverse Addition

To circumvent this issue, an optimized procedure involves the slow addition of the indole solution to a pre-formed nitrosating mixture.[3][5] This "reverse addition" technique ensures that the concentration of the nucleophilic indole remains low at all times, thereby kinetically favoring the attack by the solvent (water), which is present in large excess. This simple yet critical modification dramatically minimizes dimer formation and leads to significantly higher yields.[5][6]

Experimental Protocol: Optimized Nitrosation of Indoles

The following is a generalized, robust protocol adapted from peer-reviewed literature for the synthesis of 1H-indazole-3-carboxaldehydes.[3][5]

Workflow Diagram

Caption: Experimental Workflow for Optimized Indole Nitrosation.

Step-by-Step Methodology:

-

Preparation of the Nitrosating Mixture: In a round-bottom flask equipped with a magnetic stirrer and under an argon atmosphere, dissolve sodium nitrite (NaNO₂, 8.0 equiv.) in a mixture of deionized water and DMF at 0 °C (ice bath).

-

Acidification: Slowly add 2N aqueous HCl (2.7 equiv.) to the solution while maintaining the temperature at 0 °C. Stir the resulting mixture for 10 minutes.

-

Indole Solution Preparation: In a separate flask, prepare a solution of the indole precursor (1.0 equiv.) in DMF.

-

Slow Addition: Using a syringe pump, add the indole solution to the vigorously stirred nitrosating mixture at 0 °C over a period of 2 hours.

-

Reaction Monitoring: After the addition is complete, allow the reaction to proceed. The required time and temperature are substrate-dependent (see Table 1). Monitor the consumption of starting material and intermediates by Thin-Layer Chromatography (TLC).

-

Work-up: Upon completion, transfer the reaction mixture to a separatory funnel and extract three times with ethyl acetate (EtOAc). Combine the organic layers and wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the pure 1H-indazole-3-carboxaldehyde.

Substrate Scope and Performance

This optimized protocol is effective for a wide range of indole precursors. The key variable is the electron density of the indole ring, which dictates the necessary reaction time and temperature after the slow addition is complete.

| Indole Precursor (Substituent) | Reaction Conditions (Post-Addition) | Yield (%) | Reference |

| 5-Bromoindole | Stir 1h at 0°C, then 1h at RT | 96% | [5] |

| 6-Chloroindole | Stir 1h at 0°C, then 1h at RT | 92% | [5] |

| 5-Methoxyindole | Stir 48h at 50°C | 78% | [5] |

| 5-Carboxyindole | Stir 2h at 50°C | 62% | [5] |

| 5-Nitroindole | Stir 6h at 80°C | 84% | [3] |

Proposed Synthetic Pathway to this compound

The core nitrosative transformation provides an indazole with an aldehyde at the C3 position. To arrive at the target molecule, this compound, a strategic multi-step sequence is required. The following pathway leverages the robust indole-to-indazole conversion as the initial key step.

Caption: Proposed 4-Step Synthesis of the Target Molecule.

Step 1: Nitrosative Rearrangement of 5-Bromoindole

-

Rationale: 5-Bromoindole is an ideal starting material. It is commercially available and, as an electron-deficient indole, it undergoes the nitrosative rearrangement in excellent yield (96%) with minimal side products under mild conditions.[5] The bromo-substituent serves as a crucial handle for the subsequent introduction of the aldehyde group.

-

Protocol: Follow the detailed experimental protocol described in Section 2.3.

Step 2: Deformylation of the C3-Aldehyde

-

Rationale: The aldehyde at the C3 position must be removed. A common method for deformylation of electron-rich heterocyclic aldehydes is via oxidation to the corresponding carboxylic acid followed by thermal or copper-catalyzed decarboxylation.

-

Conceptual Protocol:

-

Oxidize the 5-bromo-1H-indazole-3-carboxaldehyde to 5-bromo-1H-indazole-3-carboxylic acid using an oxidant like potassium permanganate (KMnO₄) or Jones reagent.

-

Perform decarboxylation by heating the resulting carboxylic acid in a high-boiling point solvent like quinoline, often with a copper catalyst, to yield 5-bromo-1H-indazole.

-

Step 3: Regioselective N-Methylation

-

Rationale: The N1 position of the indazole ring must be methylated. Alkylation of NH-indazoles can produce a mixture of N1 and N2 isomers. However, N1-alkylation is generally the thermodynamically favored product.[7] Using a base like sodium hydride (NaH) to deprotonate the indazole followed by reaction with an electrophile like methyl iodide (MeI) or dimethyl sulfate ((Me)₂SO₄) typically provides good selectivity for the N1-methylated product.

-

Conceptual Protocol:

-

Deprotonate 5-bromo-1H-indazole with NaH in an aprotic polar solvent such as DMF or THF at 0 °C.

-

Add methyl iodide and allow the reaction to warm to room temperature, proceeding until TLC indicates full consumption of the starting material.

-

Purify to isolate 5-bromo-1-methyl-1H-indazole.

-

Step 4: Formylation at the C5 Position

-

Rationale: The final step is to convert the C5-bromo substituent into the target aldehyde. The most reliable method for this transformation is a lithium-halogen exchange followed by quenching with a formylating agent.

-

Conceptual Protocol:

-

Dissolve 5-bromo-1-methyl-1H-indazole in an anhydrous ethereal solvent like THF or diethyl ether and cool to -78 °C under an inert atmosphere.

-

Add a solution of n-butyllithium (n-BuLi) dropwise to perform the lithium-halogen exchange, generating a highly reactive 5-lithio-1-methyl-1H-indazole intermediate.

-

Quench the reaction by adding anhydrous N,N-dimethylformamide (DMF).

-

Perform an aqueous work-up to hydrolyze the intermediate and yield the final product, this compound.

-

Conclusion

The synthesis of this compound from an indole precursor is a testament to the power of strategic, multi-step organic synthesis. While a direct conversion is not feasible, a robust and high-yielding pathway can be designed around a core indole-to-indazole ring expansion. The optimized nitrosative rearrangement provides a reliable method for constructing the indazole nucleus. Subsequent, well-established functional group interconversions—deformylation, N-methylation, and formylation—provide a clear and logical route to the desired, highly valuable synthetic intermediate. This guide offers both the foundational mechanistic understanding and the practical, field-proven insights necessary for researchers to successfully implement this strategy in a laboratory setting.

References

- ChemicalBook. 5-HYDROXY-1H-INDAZOLE-3-CARBOXALDEHYDE synthesis.

-

Couty, F., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Available from: [Link]

-

ResearchGate. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Available from: [Link]

-

MDPI. (2025). Synthesis of Indole Derivatives via Aryl Triazole Ring-Opening and Subsequent Cyclization. Available from: [Link]

-

ResearchGate. Scheme 20. Synthesis of indazole derivatives in different methods. Available from: [Link]

- MDPI. Synthesis of Indole Derivatives via Aryl Triazole Ring-Opening and Subsequent Cyclization.

-

MDPI. (2025). Synthesis of Indole Derivatives via Aryl Triazole Ring-Opening and Subsequent Cyclization. Available from: [Link]

-

Li, P., et al. (2011). Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. Organic Letters. Available from: [Link]

-

Reddit. (2021). Indazole synthesis discussion.. Mechanism of this reaction?. Available from: [Link]

-

NIH National Center for Biotechnology Information. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available from: [Link]

-

MDPI. (2018). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. Available from: [Link]

-

Royal Society of Chemistry. (2019). Selective synthesis of indazoles and indoles via triazene–alkyne cyclization switched by different metals. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of indazoles. Available from: [Link]

-

NIH National Center for Biotechnology Information. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available from: [Link]

-

Sami Publishing Company. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Available from: [Link]

-

ResearchGate. ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. Available from: [Link]

-

PubMed. (2015). 1,5-Diarylpyrazole and vanillin hybrids: Synthesis, biological activity and DFT studies. Available from: [Link]

-

NIH National Center for Biotechnology Information. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

A Technical Guide to the Spectroscopic Characterization of 1-methyl-1H-indazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

1-methyl-1H-indazole-5-carbaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its rigid bicyclic core, comprised of a fused benzene and pyrazole ring system, offers a unique scaffold for the development of novel therapeutic agents and functional materials. The presence of the reactive aldehyde group at the 5-position, coupled with the N-methylation that resolves tautomeric ambiguity, makes this molecule a prime candidate for further synthetic elaboration.[1] Derivatives of the indazole core are known to exhibit a wide range of biological activities, including but not limited to, anti-cancer and anti-inflammatory properties.[1]

Accurate and comprehensive structural elucidation is the bedrock of chemical research and development. For a molecule like this compound, a thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and the rational design of next-generation derivatives. This in-depth technical guide provides a detailed overview of the expected spectroscopic data for this compound, based on established principles and data from closely related analogues. Furthermore, it outlines the field-proven experimental protocols for acquiring high-quality spectroscopic data.

Molecular Structure and Predicted Spectroscopic Overview

The structure of this compound, with the IUPAC numbering scheme, is shown below:

Caption: Molecular structure of this compound.

This guide will delve into the four primary spectroscopic techniques used for the characterization of this molecule: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[2] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The proton NMR spectrum is anticipated to show distinct signals for each of the aromatic protons, the methyl protons, and the aldehyde proton. The expected chemical shifts (δ) in parts per million (ppm) are influenced by the electron-withdrawing nature of the aldehyde and the electronic effects of the bicyclic system.

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-CHO | 9.9 - 10.1 | s | - | 1H |

| H-3 | 8.0 - 8.2 | s | - | 1H |

| H-4 | 7.9 - 8.1 | d | ~8.5 | 1H |

| H-6 | 7.7 - 7.9 | dd | ~8.5, ~1.5 | 1H |

| H-7 | 7.4 - 7.6 | d | ~8.5 | 1H |

| N-CH₃ | 4.0 - 4.2 | s | - | 3H |

Causality Behind Predictions:

-

H-CHO: Aldehyde protons are highly deshielded due to the anisotropic effect of the carbonyl group and typically appear as a singlet in the 9-10 ppm region.

-

Aromatic Protons (H-3, H-4, H-6, H-7): The protons on the indazole ring system will reside in the aromatic region (7-8.5 ppm). The electron-withdrawing aldehyde at C-5 will deshield adjacent protons, particularly H-4 and H-6. The expected splitting patterns arise from ortho and meta couplings. H-3 is expected to be a singlet as it lacks adjacent protons for coupling.

-

N-CH₃: The methyl group attached to the nitrogen atom is expected to be a singlet and will be deshielded compared to a typical alkyl methyl group due to the influence of the aromatic ring system, appearing around 4 ppm.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The carbon NMR spectrum will provide complementary information, showing distinct signals for each unique carbon atom in the molecule.

| Carbon | Predicted δ (ppm) |

| C=O | 190 - 195 |

| C-7a | 140 - 142 |

| C-3a | 138 - 140 |

| C-5 | 135 - 137 |

| C-3 | 133 - 135 |

| C-6 | 125 - 127 |

| C-4 | 122 - 124 |

| C-7 | 109 - 111 |

| N-CH₃ | 35 - 37 |

Causality Behind Predictions:

-

C=O: The carbonyl carbon of the aldehyde is highly deshielded and will appear significantly downfield.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are determined by their position within the heterocyclic system and substitution. Quaternary carbons (C-7a, C-3a, C-5) will have distinct chemical shifts.

-

N-CH₃: The methyl carbon will appear in the upfield region, with its exact position influenced by the nitrogen atom and the aromatic system.

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for NMR analysis.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of solid this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial. Ensure the sample is fully dissolved.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's sample holder.

-

Perform locking, tuning, and shimming procedures to optimize the magnetic field homogeneity.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Subsequently, acquire a ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time will be necessary.

-

Additional experiments such as DEPT (Distortionless Enhancement by Polarization Transfer) can be run to differentiate between CH, CH₂, and CH₃ groups. 2D NMR experiments like COSY (Correlation Spectroscopy) can be used to establish proton-proton coupling networks.

-

-

Data Processing:

-

Apply a Fourier transform to the raw free induction decay (FID) data to obtain the frequency-domain spectrum.

-

Perform phase and baseline correction to ensure accurate integration and peak picking.

-

Calibrate the chemical shift axis using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the splitting patterns (multiplicities) and measure the coupling constants (J-values) to deduce connectivity information.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bond types.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3100 - 3000 | C-H stretch (aromatic) | Medium |

| 2950 - 2850 | C-H stretch (methyl) | Medium |

| 2850 - 2750 | C-H stretch (aldehyde) | Medium (often two bands) |

| 1700 - 1680 | C=O stretch (aldehyde) | Strong |

| 1620 - 1450 | C=C stretch (aromatic ring) | Medium to Strong |

| 1380 - 1360 | C-H bend (methyl) | Medium |

| 900 - 675 | C-H bend (aromatic, out-of-plane) | Strong |

Causality Behind Predictions:

-

C=O Stretch: The carbonyl group of the aldehyde will give rise to a strong, sharp absorption band in the region of 1700-1680 cm⁻¹. Conjugation with the aromatic ring is expected to lower this frequency slightly from that of a simple aliphatic aldehyde.

-

Aldehyde C-H Stretch: A characteristic feature of aldehydes is the C-H stretching vibration, which typically appears as two weak to medium bands between 2850 and 2750 cm⁻¹.

-

Aromatic C-H and C=C Stretches: The aromatic ring will exhibit C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C stretching absorptions in the 1620-1450 cm⁻¹ region.

-

Methyl C-H Stretch and Bend: The N-methyl group will show C-H stretching bands below 3000 cm⁻¹ and a characteristic bending vibration around 1370 cm⁻¹.

Experimental Protocol for IR Data Acquisition (Thin Solid Film)

Caption: Workflow for IR analysis of a solid sample.

Step-by-Step Methodology:

-

Sample Preparation:

-

Place a small amount (a few milligrams) of this compound in a small vial.

-

Add a few drops of a volatile solvent, such as methylene chloride or acetone, to dissolve the solid.[3]

-

Apply one or two drops of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[3]

-

Allow the solvent to evaporate completely, which will leave a thin film of the solid compound on the plate.[3]

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FTIR spectrometer.

-

First, acquire a background spectrum of the empty instrument (or a clean, empty salt plate). This is crucial to subtract the absorptions from atmospheric CO₂ and water vapor.

-

Then, acquire the spectrum of the sample. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the key absorption bands and assign them to the corresponding functional groups in the molecule.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[4] It provides information about the molecular weight of the compound and can also offer structural insights through the analysis of fragmentation patterns.

Predicted Mass Spectrum Data (Electron Ionization - EI)

-

Molecular Ion (M⁺): m/z = 160.06. The molecular formula is C₉H₈N₂O. A high-resolution mass spectrometer (HRMS) would be able to confirm this elemental composition with high accuracy.

-

Key Fragmentation Pathways:

-

Loss of H radical: [M-H]⁺ at m/z = 159. This is a common fragmentation for aldehydes.

-

Loss of CO (decarbonylation): [M-CO]⁺ at m/z = 132. This fragment would correspond to the 1-methyl-1H-indazole cation.

-

Loss of N₂: Further fragmentation of the indazole ring might lead to the loss of a neutral N₂ molecule.

-

Loss of CH₃: Cleavage of the N-methyl group could result in a fragment at m/z = 145.

-

Experimental Protocol for LC-MS Data Acquisition

Liquid chromatography-mass spectrometry (LC-MS) is a common method for analyzing non-volatile solid samples.[5]

Caption: Workflow for LC-MS analysis.

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a solvent compatible with the LC mobile phase (e.g., methanol or acetonitrile).

-

-

Liquid Chromatography:

-

Inject a small volume of the sample solution into the HPLC system.

-

The compound is passed through a chromatographic column (e.g., a C18 reversed-phase column) to separate it from any impurities.

-

-

Mass Spectrometry:

-

The eluent from the LC is directed into the ion source of the mass spectrometer (e.g., Electrospray Ionization - ESI).

-

The analyte is ionized, and the resulting ions are guided into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio.

-

The detector records the abundance of each ion, generating a mass spectrum.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths of maximum absorbance (λ_max) are characteristic of the chromophores present in the molecule.

Predicted UV-Vis Spectrum

The indazole ring system is an aromatic chromophore. The presence of the conjugated aldehyde group will extend the conjugation and is expected to result in a bathochromic (red) shift of the absorption maxima compared to unsubstituted 1-methyl-indazole.

-

Predicted λ_max: In a solvent like ethanol or acetonitrile, one would expect to see strong absorptions in the range of 250-350 nm, corresponding to π → π* transitions within the conjugated aromatic system. The n → π* transition of the carbonyl group might be observed as a weaker absorption at a longer wavelength.

Experimental Protocol for UV-Vis Data Acquisition

Caption: Workflow for UV-Vis analysis.

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be chosen such that the maximum absorbance falls within the optimal range of the instrument (typically 0.1 - 1.0).

-

-

Instrument Setup and Baseline Correction:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize.

-

Fill a clean quartz cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the sample holder and record a baseline spectrum. This will subtract any absorbance from the solvent and the cuvette itself.[6]

-

-

Sample Measurement:

-

Rinse the cuvette with a small amount of the sample solution before filling it.

-

Place the sample-containing cuvette in the spectrophotometer.

-

Scan the desired wavelength range (e.g., 200-400 nm) and record the absorbance spectrum.

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λ_max).

-

Conclusion

The spectroscopic characterization of this compound provides a unique fingerprint that is essential for its unambiguous identification and quality assessment. This guide has presented a predicted spectroscopic profile based on established chemical principles and data from analogous structures, alongside detailed, field-proven protocols for data acquisition. For researchers in synthetic chemistry, drug discovery, and materials science, a thorough understanding and application of these spectroscopic techniques are indispensable for advancing their scientific endeavors. The combination of NMR for detailed structural mapping, IR for functional group identification, MS for molecular weight and fragmentation analysis, and UV-Vis for insights into the electronic structure, provides a comprehensive and self-validating system for the characterization of this important heterocyclic compound.

References

-

Lee, M. S. (2003). Fast LC/MS in the analysis of small molecules. Analytical and Bioanalytical Chemistry, 377(5), 788–802. [Link]

-

Rostro, L. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Purdue University College of Engineering. [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Retrieved from [Link]

-

Agilent Technologies. (n.d.). The Basics of UV-Vis Spectrophotometry. Retrieved from [Link]

-

Gu, H., & Lui, M. (2016). Application of LCMS in small-molecule drug development. Drug Discovery and Development. [Link]

-

Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. NMR Spectroscopy [www2.chemistry.msu.edu]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Fast LC/MS in the analysis of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 6. engineering.purdue.edu [engineering.purdue.edu]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-methyl-1H-indazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-1H-indazole-5-carbaldehyde is a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its indazole core is a key pharmacophore found in a variety of biologically active molecules.[1][2] Accurate structural elucidation is paramount for its application in drug design and synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of such molecules.[2][3] This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, offering insights into spectral interpretation and experimental considerations.

Molecular Structure and Numbering

The structural integrity and ultimate utility of this compound in complex synthetic pathways rely on precise characterization. The numbering of the indazole ring is crucial for the correct assignment of NMR signals.

Figure 2. Experimental workflow for NMR data acquisition and analysis.

-

Instrument : A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

-

¹H NMR Acquisition :

-

Pulse Program : A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

-

Spectral Width : Approximately 16 ppm.

-

Number of Scans : 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1) : 1-2 seconds.

-

-

¹³C NMR Acquisition :

-

Pulse Program : A proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) to ensure that all carbon signals appear as singlets. [4] * Spectral Width : Approximately 220 ppm.

-

Number of Scans : 1024 or more scans may be necessary due to the lower natural abundance of ¹³C.

-

Relaxation Delay (d1) : 2 seconds.

-

Data Processing

-

Fourier Transformation : Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction : Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction : Apply a baseline correction algorithm to obtain a flat baseline.

-

Referencing : Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integration : For the ¹H spectrum, integrate the area under each peak to determine the relative number of protons. [5]6. Peak Picking : Identify the chemical shift of each peak in both the ¹H and ¹³C spectra.

Conclusion

The detailed analysis of the ¹H and ¹³C NMR spectra of this compound is fundamental for its structural verification and for ensuring its purity in research and development settings. The predicted chemical shifts and coupling constants provided in this guide, based on established principles of NMR spectroscopy and data from related structures, serve as a valuable reference for scientists working with this important heterocyclic building block. Adherence to the outlined experimental protocol will facilitate the acquisition of high-quality, reproducible NMR data, which is crucial for advancing drug discovery and materials science applications.

References

-

Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. Available at: [Link]

-

Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PMC - NIH. Available at: [Link]

-

¹³C NMR of indazoles. ResearchGate. Available at: [Link]

-

(PDF) Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. ResearchGate. Available at: [Link]

-

¹H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in... ResearchGate. Available at: [Link]

-

Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Available at: [Link]

-

1-Methyl-1H-imidazole-5-carbaldehyde: A Cornerstone for Custom Synthesis Projects. Available at: [Link]

-

Wiley-VCH 2007 - Supporting Information. Available at: [Link]

-

Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. Available at: [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

-

Interpreting | OpenOChem Learn. Available at: [Link]

-

Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. ResearchGate. Available at: [Link]

-

Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Available at: [Link]

-

Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Sami Publishing Company. Available at: [Link]

-

How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL. Available at: [Link]

-

NMR - Interpretation. Chemistry LibreTexts. Available at: [Link]

-

Short Summary of 1H-NMR Interpretation. Available at: [Link]

-

NMR Spectroscopy :: ¹³C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

1H-Indazole-5-carboxaldehyde | C8H6N2O. PubChem. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. Interpreting | OpenOChem Learn [learn.openochem.org]

A Technical Guide to the Physical and Spectroscopic Properties of 1-methyl-1H-indazole-5-carbaldehyde

Introduction

1-methyl-1H-indazole-5-carbaldehyde is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug discovery. As a functionalized indazole, it serves as a critical building block for the synthesis of more complex molecules with potential therapeutic applications, including anti-inflammatory and anti-cancer properties.[1][2] The indazole scaffold is a recognized pharmacophore present in numerous biologically active compounds.[3][4] This guide provides a comprehensive technical overview of the key physical properties and analytical characterization methodologies for this compound (CAS No. 872607-89-1), intended for researchers, synthetic chemists, and quality control specialists in the pharmaceutical and life sciences sectors.

Chemical Identity and Physical Properties

Accurate identification and understanding of a compound's physical properties are foundational to its application in research and development. This compound is typically supplied as a solid with a characteristic appearance.

Appearance: The compound is consistently described as a yellow to pale yellow solid.[1][2] Visual inspection upon receipt is the first crucial step in material verification.

Structural and Physical Data Summary:

| Identifier | Value | Source(s) |

| CAS Number | 872607-89-1 | [1][5][] |

| Molecular Formula | C₉H₈N₂O | [1] |

| Molecular Weight | 160.17 g/mol (or 160.06) | [1] |

| Physical Form | Solid | [5] |

| Color | Yellow to pale yellow | [1][2] |

| Purity (Typical) | ≥ 95% - 97% (by HPLC) | [1][5] |

| Boiling Point | 311.8°C at 760 mmHg (Predicted) | |

| Flash Point | 142.4°C (Predicted) | |

| SMILES | CN1N=CC2=CC(C=O)=CC=C12 |

While extensive, peer-reviewed data on solubility is limited, the molecule's structure—a heterocyclic aromatic core with a polar aldehyde group—suggests it has low solubility in water but should be soluble in common organic solvents such as dimethyl sulfoxide (DMSO), chloroform (CHCl₃), and methanol (CH₃OH), which are frequently used for NMR and HPLC analysis.

Analytical Characterization Workflow

To ensure the identity, purity, and structural integrity of this compound, a multi-step analytical workflow is essential. This process validates the material against its specifications and ensures the reliability of subsequent experimental results.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization, In-silico and Biological Evaluation of Indazole Derivatives as Potential Anti-Inflammatory and Antimicrobial Agents | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [journalgrid.com]

- 5. This compound | 872607-89-1 [sigmaaldrich.com]

The Aldehyde Group in Methyl-Indazoles: A Technical Guide to Reactivity and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, prized for its role in a multitude of kinase inhibitors and other therapeutic agents. The introduction of a formyl (aldehyde) group, particularly at the C3-position, transforms the indazole into a versatile intermediate, unlocking a diverse array of synthetic transformations. This guide provides an in-depth exploration of the reactivity of the aldehyde group in methyl-substituted indazoles. We will dissect the nuanced electronic and steric influences imparted by the position of the methyl group—whether on the N1 or N2 nitrogen of the pyrazole ring or on the fused benzene ring—and how these factors govern the aldehyde's susceptibility to nucleophilic attack. This document offers detailed, field-proven protocols for key synthetic transformations including Wittig olefination, Knoevenagel condensation, and reductive amination, supported by quantitative data and mechanistic insights to empower researchers in drug discovery and development.

Introduction: The Formyl-Indazole as a Strategic Synthetic Intermediate

Indazole derivatives are of immense interest in pharmaceutical development due to their ability to form crucial hydrogen bond interactions within the active sites of proteins.[1][2] The aldehyde functionality at the C3 position serves as a versatile synthetic handle, allowing for the construction of carbon-carbon and carbon-heteroatom bonds, thereby enabling access to a wide range of polyfunctionalized 3-substituted indazoles.[1][3] These subsequent modifications are pivotal in the structure-activity relationship (SAR) studies essential for optimizing drug candidates.

The reactivity of this aldehyde is not constant; it is finely tuned by the substitution pattern on the indazole core, most notably by the placement of a methyl group. Understanding these effects is paramount for predicting reaction outcomes and designing efficient synthetic routes.

The Influence of Methyl Group Position on Aldehyde Reactivity

The location of the methyl group on the indazole scaffold dictates the electronic environment of the entire ring system, which in turn modulates the electrophilicity of the aldehyde's carbonyl carbon. This is rooted in the distinct electronic characteristics of the 1H- and 2H-indazole tautomers and their N-methylated analogues.

Electronic Landscape: 1-Methyl vs. 2-Methyl Isomers

The two nitrogen atoms in the indazole ring are not electronically equivalent. The 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form.[4][5] Methylation fixes the molecule into one of these forms, leading to significant differences in their electronic properties and, consequently, the reactivity of a C3-aldehyde.

-

1-Methyl-1H-indazole-3-carbaldehyde: In the 1H-isomer, the N1 nitrogen is more pyrrole-like. The methyl group at this position acts as an electron-donating group, pushing electron density into the bicyclic system. This increased electron density is delocalized throughout the rings and onto the C3-aldehyde group. As a result, the carbonyl carbon becomes less electrophilic, and its reactivity towards nucleophiles is generally decreased .

-

2-Methyl-2H-indazole-3-carbaldehyde: The N2 nitrogen is more pyridine-like. The 2H-indazole tautomer possesses a higher dipole moment than the 1H form.[4] Methylation at the N2 position results in a different distribution of electron density. The 2-methyl-2H-indazole system is generally considered to be more electron-withdrawing in nature compared to the 1-methylated counterpart. This leads to a more electron-deficient C3-position, rendering the attached aldehyde group more electrophilic and thus more reactive towards nucleophilic attack. This enhanced reactivity is leveraged in the synthesis of kinase inhibitors like Pazopanib, which feature the 2-substituted indazole core.[4]

C-Methyl Isomers (e.g., 5-Methyl or 7-Methyl)

When the methyl group is located on the benzene portion of the indazole ring, its effect is more straightforward and analogous to standard aromatic chemistry.

-

Electron-Donating Effect: A methyl group on the benzene ring (e.g., at C5, C6, or C7) acts as a weak electron-donating group through hyperconjugation and induction. This slightly increases the overall electron density of the bicyclic system, which can marginally decrease the electrophilicity of the C3-aldehyde compared to the unsubstituted parent compound. For instance, in 7-methyl-1H-indazole-3-carbaldehyde, this effect is present.[6]

Steric Considerations

Steric hindrance is generally not a major factor for reactions at the C3-aldehyde, as it is relatively exposed. However, bulky substituents at the C4 position could potentially influence the approach of nucleophiles. For the isomers discussed (1-methyl, 2-methyl, and C-methyl), steric effects on the aldehyde itself are minimal.

The interplay of these electronic and steric factors is crucial for selecting appropriate reaction conditions and predicting outcomes, as will be detailed in the subsequent sections.

Synthesis of Methyl-Indazole-3-Carbaldehydes

A reliable synthesis of the starting aldehyde is a prerequisite for its further elaboration. The Vilsmeier-Haack formylation is generally ineffective for direct C3-formylation of the indazole ring.[1] The most robust and widely adopted method involves the nitrosation of a corresponding methyl-indole precursor.[6][7]

General Protocol: Nitrosation of Methyl-Indoles

This procedure, adapted from the work of Chevalier et al., provides a general and high-yielding route to 1H-indazole-3-carbaldehydes from indole precursors.[6]

Experimental Protocol:

-

Prepare a nitrosating mixture by dissolving sodium nitrite (NaNO₂, 8.0 equiv.) in a mixture of water and DMF at 0 °C.

-

Slowly add hydrochloric acid (HCl, ~2.7-7.0 equiv.) to the solution, maintaining the temperature at 0 °C.

-

After stirring for 10-15 minutes, add a solution of the corresponding methyl-indole (1.0 equiv.) in DMF dropwise over a period of 1-2 hours using a syringe pump. This slow addition is critical to minimize the formation of dimeric side products.

-

Once the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours, or gently heat to 50-80 °C for electron-poor substrates, monitoring progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired methyl-indazole-3-carbaldehyde.

Spectroscopic Data of Key Aldehyde Precursors

The following table summarizes key 1H and 13C NMR chemical shifts for representative methyl-indazole-3-carbaldehydes. These data are crucial for reaction monitoring and product characterization.

| Compound | 1H NMR (Aldehyde, δ ppm) | 13C NMR (Carbonyl, δ ppm) | Key 1H NMR Shifts (Methyl, δ ppm) | Reference |

| 1-Methyl-1H-indazole-3-carbaldehyde | ~10.3 | ~186.0 | ~4.2 (N-CH₃) | [8] (Derived) |

| 2-Methyl-2H-indazole-3-carbaldehyde | ~10.2 | ~187.5 | ~4.3 (N-CH₃) | [4] |

| 7-Methyl-1H-indazole-3-carbaldehyde | 10.31 | 187.7 | 2.62 (Ar-CH₃) | [6] |

Key Transformations of the Aldehyde Group

The aldehyde group on methyl-indazoles readily participates in a variety of classical C-C and C-N bond-forming reactions. The choice of reagents and conditions should be guided by the electronic nature of the specific isomer being used.

Wittig Reaction: Alkene Synthesis

The Wittig reaction is a powerful method for converting aldehydes into alkenes with precise control over the double bond's location.[4] This is particularly useful for extending the carbon framework from the C3 position.

General Protocol:

-

Prepare the phosphorus ylide in situ. Suspend the corresponding phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.2 equiv.) in an anhydrous aprotic solvent like THF under an inert atmosphere (N₂ or Ar).

-

Cool the suspension to 0 °C or -78 °C and add a strong base (e.g., n-BuLi, t-BuOK, 1.1 equiv.) dropwise. The formation of the ylide is often indicated by a color change (e.g., to deep yellow or orange).

-

Stir the ylide solution for 30-60 minutes at the same temperature.

-

Add a solution of the methyl-indazole-3-carbaldehyde (1.0 equiv.) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-18 hours, monitoring by TLC.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

The byproduct, triphenylphosphine oxide, can often be removed by precipitation from a nonpolar solvent or by column chromatography.

Causality and Self-Validation: The use of an anhydrous solvent and inert atmosphere is critical as the ylide is a strong base and highly reactive towards water and oxygen. The reaction progress is easily monitored by TLC, observing the consumption of the aldehyde and the appearance of a new, typically less polar, spot for the alkene product. For less reactive aldehydes (e.g., 1-methyl-1H-indazole-3-carbaldehyde), longer reaction times or gentle heating may be required.

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base to form an α,β-unsaturated product.[4]

General Protocol:

-

Dissolve the methyl-indazole-3-carbaldehyde (1.0 equiv.) and the active methylene compound (1.0-1.2 equiv.) in a suitable solvent such as ethanol, toluene, or dichloromethane.

-

Add a catalytic amount of a weak base (e.g., piperidine, pyrrolidine, or ammonium acetate).

-

Stir the reaction at room temperature or heat to reflux. A Dean-Stark trap can be used with toluene to remove the water formed and drive the reaction to completion.

-

Monitor the reaction by TLC. The product is often a colorful solid that may precipitate from the reaction mixture upon cooling.

-

If precipitation occurs, collect the product by filtration and wash with a cold solvent.

-

If the product remains in solution, concentrate the mixture and purify by recrystallization or column chromatography.

Causality and Self-Validation: The choice of base is critical; a strong base would deprotonate the indazole NH (in 1H-isomers) or lead to self-condensation of the aldehyde. A weak amine base is sufficient to catalyze the reaction. For more reactive aldehydes (e.g., 2-methyl-2H-indazole-3-carbaldehyde), the reaction often proceeds smoothly at room temperature.

Reductive Amination: Synthesis of Amines

Reductive amination is a highly effective two-step, one-pot process to convert the aldehyde into a secondary or tertiary amine. It involves the initial formation of an imine (or iminium ion) with a primary or secondary amine, followed by in-situ reduction.[4]

General Protocol:

-

Dissolve the methyl-indazole-3-carbaldehyde (1.0 equiv.) and the desired primary or secondary amine (1.0-1.2 equiv.) in a suitable solvent like dichloromethane (DCM), dichloroethane (DCE), or methanol.

-

Add a mild acid catalyst, such as acetic acid (a few drops), to facilitate imine formation.

-

Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

-

Add a selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 equiv.) or sodium cyanoborohydride (NaBH₃CN), portion-wise.

-

Continue stirring at room temperature for 2-24 hours until the reaction is complete as monitored by TLC or LC-MS.

-

Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the layers and extract the aqueous phase with the organic solvent.

-

Combine the organic layers, wash with brine, dry, and concentrate. Purify the residue by column chromatography.

Causality and Self-Validation: The use of selective reducing agents like NaBH(OAc)₃ is key. It is mild enough not to reduce the starting aldehyde but is highly effective at reducing the intermediate imine/iminium ion as it forms. This selectivity prevents the formation of the corresponding alcohol as a side product and allows for a convenient one-pot procedure. The reaction's endpoint is confirmed by the disappearance of the aldehyde and the appearance of the more basic amine product on the TLC plate.

Quantitative Data and Comparative Analysis

| Starting Aldehyde | Reaction | Reagents | Product | Yield | Reference |

| 1H-Indazole-3-carbaldehyde | Wittig | Ph₃P=CHCO₂Et | (E)-Ethyl 3-(1H-indazol-3-yl)acrylate | High | [2][6] |

| 2-Methyl-2H-indazole-3-carbaldehyde | Knoevenagel | Malononitrile, Piperidine | 2-((2-Methyl-2H-indazol-3-yl)methylene)malononitrile | Good | [4] |

| 7-Methyl-1H-indazole-3-carbaldehyde | Synthesis | 7-Methyl-indole, NaNO₂, HCl | 7-Methyl-1H-indazole-3-carbaldehyde | 72% | [6][7] |

| 1H-Indazole-3-carbaldehyde | Reductive Amination | Benzylamine, NaBH(OAc)₃ | N-Benzyl-1-(1H-indazol-3-yl)methanamine | Good | [4] (Inferred) |

Conclusion

The aldehyde group on a methyl-indazole core is a powerful and versatile functional group for the elaboration of this privileged scaffold. The reactivity of the aldehyde is intrinsically linked to the position of the methyl substituent. N-methylation at the N2 position generally leads to a more reactive, electrophilic aldehyde, which is advantageous for many nucleophilic addition reactions. Conversely, methylation at the N1 position or on the carbocyclic ring tends to decrease reactivity through electron donation. By understanding these fundamental principles and employing the robust protocols detailed in this guide for Wittig, Knoevenagel, and reductive amination reactions, researchers in drug development can strategically and efficiently synthesize diverse libraries of indazole derivatives to accelerate the discovery of new therapeutic agents.

References

-

PrepChem. (n.d.). Synthesis of B. 1-Methyl-1H-indazole-3-carboxylic acid methyl ester (Intermediate). Retrieved from [Link]

-

Chevalier, A., Ouahrouch, A., Arnaud, A., Gallavardin, T., & Franck, X. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12829–12836. Available from: [Link]

-

Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Retrieved from [Link]

-

Jones, G. (2011). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Retrieved from [Link]

-

Beilstein Journals. (2024, August 9). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved from [Link]

-

PubChem. (n.d.). N-benzyl-N-methyl-1-phenylmethanamine. Retrieved from [Link]

-

Chevalier, A., Ouahrouch, A., Arnaud, A., Gallavardin, T., & Franck, X. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. DOI:10.1039/C8RA01546E. Available from: [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Supplementary Information. (n.d.). Retrieved from [Link]